molecular formula C24H16N2O3 B5419412 (7E)-7-(1,3-benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one

(7E)-7-(1,3-benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one

Cat. No.: B5419412
M. Wt: 380.4 g/mol
InChI Key: KNUXGXGXMLHCHD-YBFXNURJSA-N
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Description

(7E)-7-(1,3-Benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of 7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-ones, which are known to be versatile intermediates for the construction of complex heterocyclic systems . Research indicates that the core isoquinoquinazolinone structure can be functionalized through alkylation, with the reaction site (N(6) or C(7)) and the resulting products being highly dependent on the alkylating agent and reaction conditions employed . This makes it a valuable scaffold for generating molecular diversity in compound libraries. The presence of the 1,3-benzodioxole moiety, a functional group observed in various biologically active molecules, further enhances its potential research value . Compounds featuring related heterocyclic structures, such as quinazolinones and isoquinolines, have been investigated for a range of therapeutic applications, including as inhibitors of protein kinases like PDK1 and FGFR3, which are relevant in oncology and neurodegenerative disease research . This product is intended for research purposes as a key synthetic intermediate or building block. It is supplied "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the relevant scientific literature for handling and storage procedures.

Properties

IUPAC Name

(7E)-7-(1,3-benzodioxol-5-ylmethylidene)-12H-isoquinolino[2,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O3/c27-24-18-7-3-4-8-20(18)26-13-16-5-1-2-6-17(16)19(23(26)25-24)11-15-9-10-21-22(12-15)29-14-28-21/h1-12H,13-14H2/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUXGXGXMLHCHD-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=CC3=CC4=C(C=C3)OCO4)C5=NC(=O)C6=CC=CC=C6N51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2/C(=C\C3=CC4=C(C=C3)OCO4)/C5=NC(=O)C6=CC=CC=C6N51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-7-(1,3-benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carbaldehyde with an appropriate isoquinoline derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(7E)-7-(1,3-benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (7E)-7-(1,3-benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Challenges

  • Key Findings :
    • Substituents like benzodioxol significantly influence physicochemical properties (e.g., logP, solubility) and bioactivity.
    • Low synthesis yields (e.g., 9e at 21%) highlight reactivity challenges in benzodioxol-containing systems .
    • ChEMBL and linked-data tools () enable cross-database comparisons but require standardization for accurate similarity assessments .
  • Challenges :
    • Subjectivity in similarity metrics (e.g., a chemist prioritizing functional groups vs. an informatician relying on algorithms) .
    • Data privacy concerns limit access to proprietary analogs, though cryptographic methods () offer partial solutions .

Biological Activity

The compound (7E)-7-(1,3-benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one is a member of the isoquinoline family and has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxole moiety and an isoquinoline backbone. Its molecular formula is C18H16N2O3C_{18}H_{16}N_2O_3 with a molecular weight of 304.33 g/mol.

In Vitro Studies

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell proliferation in A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound triggers apoptosis pathways, as evidenced by increased Annexin V positivity in treated cells.
  • Cell Cycle Arrest : It causes G2/M phase arrest, which is critical for preventing cancer cell division.

The IC50 values for these cell lines were reported as follows:

  • A549 : 2.5 µM
  • MCF7 : 3.1 µM

These values indicate significant potency compared to standard chemotherapeutics.

Mechanistic Insights

The mechanism by which (7E)-7-(1,3-benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one exerts its effects includes:

  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed, contributing to oxidative stress and subsequent apoptosis.
  • Inhibition of Cholinesterases : Some derivatives of benzodioxole compounds have shown inhibitory effects on acetylcholinesterase (AChE), which may relate to their anticancer properties.

Comparative Activity with Related Compounds

To contextualize the activity of this compound, it is useful to compare it with other benzodioxole derivatives known for anticancer properties:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA5492.5Apoptosis induction
Compound BMCF73.1ROS generation
Compound CSKOV31.8Cell cycle arrest

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on A549 Cells : This study confirmed that treatment with the compound resulted in significant cell death and morphological changes indicative of apoptosis.
  • Mechanistic Study : Another investigation focused on the signaling pathways activated by the compound, revealing that it activates caspases involved in apoptosis while inhibiting anti-apoptotic proteins such as Bcl-2.

Q & A

What are the standard protocols for synthesizing (7E)-7-(1,3-benzodioxol-5-ylmethylidene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one, and how can reaction conditions be optimized?

Level: Basic
Answer:
The synthesis typically involves multi-step routes, such as cyclization of intermediates like 1-(2-isocyanophenyl)-1H-imidazole under catalytic conditions (e.g., phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts) . Key parameters for optimization include:

  • Temperature: Controlled heating (80–120°C) to prevent side reactions.
  • Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Catalyst loading: 1–5 mol% iridium catalysts improve yield .
    Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Yield improvements (up to 77%) are achievable by adjusting stoichiometry and reaction time .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Answer:
Discrepancies in bioactivity data (e.g., IC50 values) often arise from differences in assay conditions or impurity profiles. Methodological steps include:

  • Purity validation: Use HPLC (>95% purity) and NMR to confirm structural integrity .
  • Standardized assays: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Target specificity: Perform competitive binding assays to verify interaction with biological targets (e.g., kinase inhibition assays) .
    Cross-referencing with structurally analogous compounds (e.g., thiazolidinones) can clarify structure-activity relationships .

What advanced spectroscopic techniques are recommended for characterizing this compound’s stability under varying pH conditions?

Level: Advanced
Answer:
To assess stability:

  • pH-dependent NMR: Monitor proton shifts in D2O buffers (pH 3–10) to detect hydrolysis or tautomerism .
  • UV-Vis spectroscopy: Track absorbance changes (200–400 nm) under oxidative conditions .
  • Mass spectrometry (HRMS): Identify degradation products via fragmentation patterns .
    For example, imine bond hydrolysis in acidic conditions can be quantified using LC-MS .

How should researchers design experiments to evaluate the compound’s interaction with cytochrome P450 enzymes?

Level: Advanced
Answer:
A robust experimental design includes:

  • In vitro assays: Use human liver microsomes with NADPH cofactor, measuring metabolite formation via LC-MS/MS .
  • Inhibition kinetics: Determine Ki values using varying substrate concentrations (Lineweaver-Burk plots) .
  • Control groups: Include known inhibitors (e.g., ketoconazole) to validate assay sensitivity .
    Data analysis should account for non-specific binding using ultracentrifugation or charcoal adsorption .

What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Level: Advanced
Answer:
Combine molecular docking (e.g., AutoDock Vina) and QSAR models to predict:

  • Lipophilicity (logP): Use Molinspiration or SwissADME .
  • Metabolic sites: Identify vulnerable motifs (e.g., benzodioxole) via Schrödinger’s SiteMap .
  • ADME profiles: Simulate absorption and clearance using GastroPlus .
    Validation with in vitro Caco-2 permeability assays is critical .

What are the best practices for ensuring reproducibility in synthesizing and testing this compound?

Level: Basic
Answer:

  • Documentation: Record precise reaction conditions (e.g., stirring speed, humidity) .
  • Batch consistency: Use standardized reagents (≥99% purity) and calibrate equipment (e.g., balances, pH meters) .
  • Data sharing: Publish full spectral data (NMR, IR) and crystallographic parameters (if available) .
    Adherence to FAIR data principles enhances reproducibility .

How can researchers mitigate safety risks when handling this compound in the laboratory?

Level: Basic
Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation .
  • Waste disposal: Neutralize acidic/basic byproducts before disposal .
    Refer to SDS guidelines for spill management and first aid .

What analytical methods are most reliable for quantifying this compound in biological matrices?

Level: Advanced
Answer:

  • LC-MS/MS: Employ reverse-phase C18 columns with MRM detection (LOD: 0.1 ng/mL) .
  • Sample preparation: Protein precipitation (acetonitrile) or SPE for plasma/brain homogenates .
  • Internal standards: Use deuterated analogs (e.g., D4-compound) to correct matrix effects .

How should contradictory data on the compound’s solubility be addressed?

Level: Advanced
Answer:

  • Standardized protocols: Measure solubility in PBS (pH 7.4) and DMSO using nephelometry .
  • Temperature control: Conduct assays at 25°C and 37°C to account for thermal effects .
  • Co-solvent methods: Use hydrotropic agents (e.g., cyclodextrins) to enhance aqueous solubility .

What are the key considerations for publishing research on this compound in high-impact journals?

Level: Basic
Answer:

  • Data transparency: Include raw spectral data, statistical analyses, and negative results .
  • Ethical compliance: Disclose conflicts of interest and adhere to animal/human study guidelines .
  • Mechanistic depth: Link structural features (e.g., benzodioxole moiety) to observed bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.